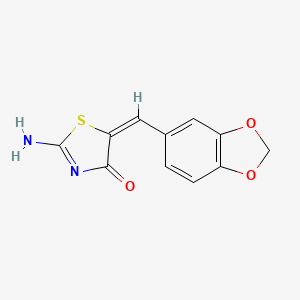

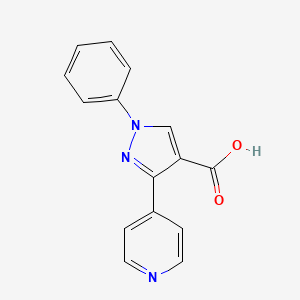

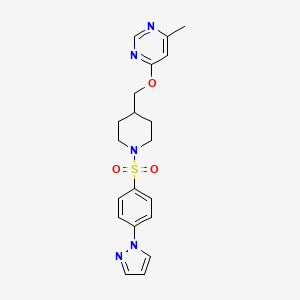

![molecular formula C18H18N2O4 B2492769 2-乙氧基-N-(10-甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]噁唑-2-基)乙酰胺 CAS No. 922132-06-7](/img/structure/B2492769.png)

2-乙氧基-N-(10-甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]噁唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepin derivatives often involves ring closure reactions of sodium salts of halogenated hydroxy-benzanilides, leading to compounds with electron-attracting substituents in specific positions. Such syntheses can yield both expected products and isomeric minor products through SMILES rearrangement, demonstrating the complexity and versatility of synthetic pathways for these compounds (Künzle & Schmutz, 1969).

Molecular Structure Analysis

Detailed structural analysis of dibenzo[b,f]heteroepin derivatives, including crystallographic studies, reveals the dihedral angles and conformational characteristics of these compounds. Such studies are crucial for understanding how these structures relate to their biological activity and interactions with receptors (Bandoli & Nicolini, 1982).

Chemical Reactions and Properties

Various chemical reactions, including cyclocondensation with heterobinucleophiles and alkynylation with chiral phosphoric acids and Ag(I) catalysts, have been explored to modify and functionalize dibenzo[b,f][1,4]oxazepin derivatives for potential pharmacological applications. These reactions demonstrate the compounds' reactivity and potential for diverse chemical modifications (Kumar, Ila, & Junjappa, 2007) (Ren, Wang, & Liu, 2014).

Physical Properties Analysis

The synthesis and crystal structure analysis of dibenzo[b,f]oxazepin derivatives reveal information about their solid-state conformations, providing insights into the physical properties that may influence their chemical behavior and interaction with biological targets (Ohshima et al., 1992).

Chemical Properties Analysis

Research on dibenzo[b,f][1,4]oxazepin derivatives also includes the exploration of their chemical properties, such as their reactivity with different nucleophiles, potential as intermediates in the synthesis of more complex molecules, and their role in forming novel compounds with potential antiallergic and other pharmacological activities (Samet et al., 2005).

科学研究应用

催化不对称反应

研究表明二苯并[b,f][1,4]噁唑啉衍生物在催化不对称反应中的应用。Munck等人(2017年)的研究报告了使用环状二苯并[b,f][1,4]噁唑啉进行催化不对称氮-雷福马斯基反应,导致手性β-氨基酯的合成,产率高,对映选择性高,在各种转化中保持光学纯度(Munck et al., 2017)。

代谢研究

已进行了相关化合物代谢研究,重点关注代谢途径及其影响。例如,Coleman等人(2000年)研究了氯乙酰胺类除草剂及其代谢物在人类和大鼠肝微粒体中的代谢,揭示了代谢激活途径和细胞色素P450同功酶参与(Coleman et al., 2000)。

抗寄生虫活性

Rogers等人(1964年)的研究突显了某些衍生物的抗寄生虫活性。他们发现含有2-烷氧基的2-取代PABA表现出显著的抗球虫活性(Rogers et al., 1964)。

杂环化合物合成

涉及二苯并[b,f][1,4]噁唑啉的杂环化合物合成是一个重要的研究领域。Stefancich等人(1993年)探索了咪唑[2,1-c]-s-三氮唑[4,3-a]-[1,4]苯并二氮杂环己烷衍生物的合成,展示了这些化合物在创造多样分子结构方面的潜力(Stefancich et al., 1993)。

药理研究

已对二苯并[b,f][1,4]噁唑啉的药理潜力进行了研究。Naporra等人(2016年)合成了噁唑啉及相关衍生物,评估了它们在组胺受体和其他GPCR上的药理作用,揭示了受体选择性和特异性的见解(Naporra et al., 2016)。

新型二氢二苯并噁唑啉的合成

研究还深入探讨了新型二氢二苯并噁唑啉的合成,如Wu等人(2006年)所示。他们从广东卷瓣兰中分离出新的二氢二苯并噁唑啉,为各种应用提供了有机化合物多样性(Wu et al., 2006)。

作用机制

属性

IUPAC Name |

2-ethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-3-23-11-17(21)19-12-8-9-15-13(10-12)18(22)20(2)14-6-4-5-7-16(14)24-15/h4-10H,3,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMXGZIKVIIHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

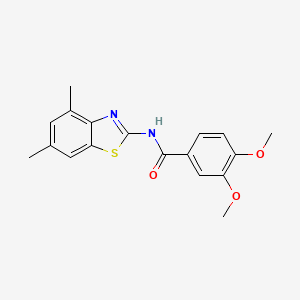

![5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2492690.png)

![Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride](/img/structure/B2492691.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2492692.png)

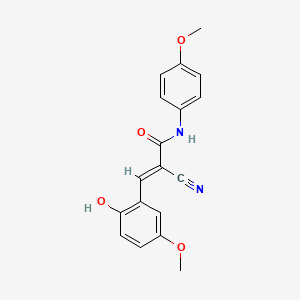

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2492700.png)

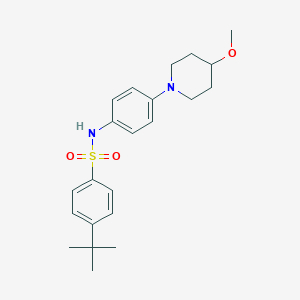

![[1-(3-Methoxyanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2492705.png)